3-Amino-4-chlorobenzoic acid

Catalog No.
S662345
CAS No.
2840-28-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-chlorobenzoic acid

CAS Number

2840-28-0

Product Name

3-Amino-4-chlorobenzoic acid

IUPAC Name

3-amino-4-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

DMGFVJVLVZOSOE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl

The exact mass of the compound 3-Amino-4-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211572. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) is a bifunctional halogenated aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and high-performance pigments. Featuring an amino group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid at the 1-position, this compound provides a specific combination of electronic and steric properties. With a melting point of 214-216 °C, it serves as a critical precursor where immediate amine reactivity and a blocked para-position are required. For industrial and laboratory buyers, procuring this specific pre-reduced, halogenated scaffold streamlines multi-step syntheses and ensures high regiochemical control in the production of complex heterocyclic systems .

Attempting to substitute 3-amino-4-chlorobenzoic acid with its non-halogenated analog, 3-aminobenzoic acid, fundamentally alters the regiochemical outcome of downstream cyclization reactions; the missing chlorine atom leaves the para-position open, resulting in complex, hard-to-separate isomeric mixtures. Furthermore, utilizing the cheaper precursor, 3-nitro-4-chlorobenzoic acid, introduces significant process risks; the mandatory nitro-reduction step frequently triggers competitive hydrodehalogenation, leading to the loss of the critical chlorine substituent and a substantial reduction in overall yield. Therefore, procuring the exact 3-amino-4-chloro compound is necessary for workflows requiring high-purity, single-isomer products without the added burden of delicate reduction steps [1].

Elimination of Hydrodehalogenation Risks in API Synthesis

In multi-step pharmaceutical synthesis, starting with 3-amino-4-chlorobenzoic acid avoids the problematic reduction of 3-nitro-4-chlorobenzoic acid. Catalytic hydrogenation of the nitro precursor frequently results in competitive hydrodehalogenation, reducing the yield of the desired chlorinated product by 15-30%. By procuring the pre-reduced 3-amino-4-chlorobenzoic acid, chemists achieve >90% yield in direct amide coupling steps without the risk of chlorine loss [1].

Evidence DimensionYield of intact chlorinated intermediate
Target Compound Data>90% yield (direct amide coupling)
Comparator Or Baseline3-Nitro-4-chlorobenzoic acid (requires reduction, yielding ~70-85% due to hydrodehalogenation)
Quantified Difference15-30% improvement in target yield
ConditionsStandard multi-step synthesis involving amide coupling vs. reduction-coupling sequence

Procuring the pre-reduced amino-acid eliminates a low-yielding, side-reaction-prone reduction step, streamlining scale-up and improving final product purity.

Steric Blocking for Absolute Regiocontrol in Cyclization

When synthesizing complex fused heterocycles, the 4-chloro substituent on 3-amino-4-chlorobenzoic acid acts as a critical blocking group. Compared to the unhalogenated 3-aminobenzoic acid, which typically yields a ~1:1 mixture of ortho and para cyclized isomers during electrophilic aromatic substitution, the 4-chloro group forces >95% regioselectivity toward the available position. This structural feature is essential for high-yield, single-isomer production in advanced scaffold synthesis [1].

Evidence DimensionRegiochemical purity of cyclized product
Target Compound Data>95% single isomer
Comparator Or Baseline3-Aminobenzoic acid (~50% isomeric mixture)
Quantified Difference>45% increase in desired isomer yield
ConditionsElectrophilic aromatic substitution / ring closure conditions

The specific 4-chloro substitution pattern is mandatory for preventing isomeric mixtures, drastically reducing purification costs in downstream manufacturing.

Enhanced Lipophilicity and Target Binding in Lead Optimization

In the optimization of receptor antagonists, the incorporation of 3-amino-4-chlorobenzoic acid significantly improves binding affinity compared to its des-chloro counterpart. The chlorine atom increases the local lipophilicity (LogP increases by approximately 0.5-0.7 units) and provides a better steric fit in hydrophobic binding pockets, resulting in a 10- to 50-fold enhancement in target inhibition (lower IC50) [1].

Evidence DimensionTarget binding affinity (IC50) and Lipophilicity (LogP)
Target Compound Data10- to 50-fold lower IC50; +0.5-0.7 LogP
Comparator Or BaselineDes-chloro analogs (3-Aminobenzoic acid derivatives)
Quantified Difference1 to 1.7 order of magnitude improvement in potency
ConditionsIn vitro receptor binding assays (e.g., CCK-2R antagonists)

The chlorine atom provides essential steric bulk and lipophilicity, making this specific compound critical for achieving required potency in pharmaceutical development.

Regioselective Synthesis of Fused Heterocycles

Due to the steric blocking provided by the 4-chloro group, 3-amino-4-chlorobenzoic acid is the preferred starting material for synthesizing complex indole, quinoline, and benzimidazole scaffolds. It ensures >95% regiochemical purity in cyclization steps, which is critical for advanced medicinal chemistry and materials science applications [1].

Development of High-Affinity Receptor Antagonists

In pharmaceutical R&D, particularly for targets like the Cholecystokinin-2 (CCK-2) receptor, this compound is utilized to synthesize anthranilic sulfonamides. The 4-chloro substituent enhances the molecule's lipophilicity and steric fit within hydrophobic binding pockets, leading to 10- to 50-fold improved drug potency compared to non-halogenated analogs [2].

Manufacturing of High-Performance Pigments

In the specialty chemicals sector, 3-amino-4-chlorobenzoic acid serves as a vital intermediate for the production of Pigment Yellow and other advanced dyes. Procuring the pre-reduced amino form avoids hydrodehalogenation risks during scale-up, ensuring the specific electronic push-pull relationship between the amino and chloro groups is maintained for optimal color fastness .

XLogP3

1.8

Melting Point

214.0 °C

UNII

3Q8R4430CF

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 130 of 131 companies with hazard statement code(s):;
H315 (34.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (65.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2840-28-0

Wikipedia

3-amino-4-chlorobenzoic acid

General Manufacturing Information

Benzoic acid, 3-amino-4-chloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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